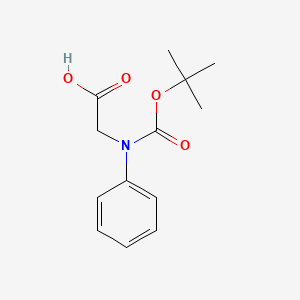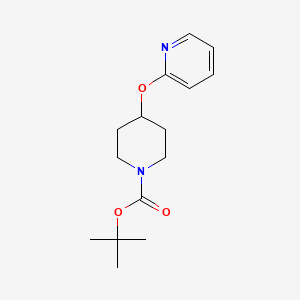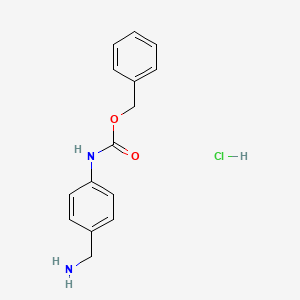
Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride
Descripción general
Descripción
Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is related to benzyl carbamates, which are a class of compounds that have been studied for various applications, including as intermediates in the synthesis of pharmaceuticals and as potential therapeutic agents themselves.
Synthesis Analysis
The synthesis of related benzyl carbamates involves several steps, including the use of iodolactamization, which is a key step in producing highly functionalized compounds . Another method includes the use of benzyl N-[(benzyloxy)methyl]carbamate as an electrophile in the aminomethylation of substrates, which has shown improved impurity profiles in the synthesis process . Additionally, the synthesis of benzyl carbamates can involve the use of potassium carbonate as a catalyst in the aminohalogenation of β-nitrostyrenes, using benzyl carbamate and N-chlorosuccinimide as nitrogen and chlorine sources .
Molecular Structure Analysis
The molecular structure of benzyl carbamates can be characterized using various spectroscopic techniques such as NMR, UV-VIS, and IR . The molecular structures and geometries can also be optimized using computational methods like density functional theory . The crystal structure of a related compound, tert-butyl N-[1-benzyl-3-hydroxy-5-phenyl-4-(picolinamido)pentyl]carbamate, shows intermolecular hydrogen bonds and C—H⋯π interactions, which can be relevant for understanding the structural properties of benzyl carbamates .
Chemical Reactions Analysis
Benzyl carbamates can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . They can also participate in cyclization-activated prodrug mechanisms, where they release parent drugs in aqueous and plasma media . The reactivity of benzyl carbamates can be tailored by modifying their chemical structure, as seen in the synthesis of derivatives with anticholinesterase and anti-inflammatory activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl carbamates, such as lipophilicity, significantly influence their biological activity. These properties can be investigated using techniques like reversed-phase high-performance liquid chromatography . The hydro-lipophilic properties of fluorinated benzyl carbamates have been characterized, and correlations between lipophilicity and chemical structure have been discussed .
Aplicaciones Científicas De Investigación
Carbamate Pesticides and Environmental Impact
Carbamates, including N-phenyl carbamates like chlorpropham, have been utilized in agriculture for weed control and as sprout suppressants. Despite their initial consideration as less toxic than organochlorines, concerns have risen regarding their environmental and human health impacts. The degradation of carbamates has been extensively studied, revealing varied rates of breakdown through hydrolysis, biolysis, photolysis, and thermal processes. Legislation has been evolving to address the use and maximum residue levels of these compounds due to their potential toxicity and carcinogenicity for humans (Smith & Bucher, 2012).
Advanced Oxidation Processes for Carbamate Degradation
Advanced Oxidation Processes (AOPs) have been applied to degrade acetaminophen, a model compound for understanding carbamate breakdown in water. This research highlights the generation of various by-products and proposes degradation pathways, contributing valuable insights into the treatment of water contaminated with carbamates (Qutob et al., 2022).
Structure-Metabolism Relationships in Carbamates
Understanding the metabolic hydrolysis of medicinal carbamates offers insights into their stability and potential biological impacts. This knowledge aids in the design of carbamate drugs or prodrugs, highlighting the versatility of carbamates in medical and pharmaceutical applications (Vacondio et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
benzyl N-[4-(aminomethyl)phenyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13;/h1-9H,10-11,16H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBSBPWUNQCZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620238 | |
| Record name | Benzyl [4-(aminomethyl)phenyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride | |
CAS RN |
326407-32-3 | |
| Record name | Benzyl [4-(aminomethyl)phenyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)
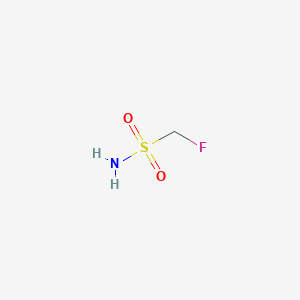

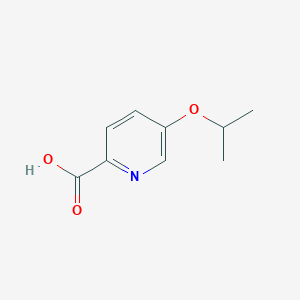

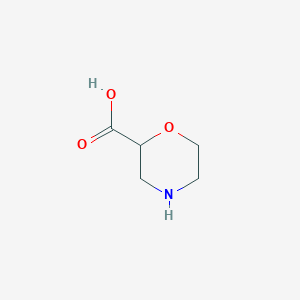
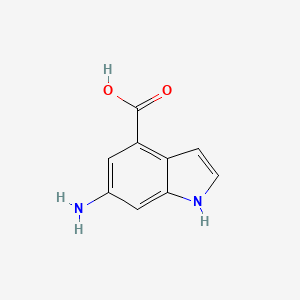
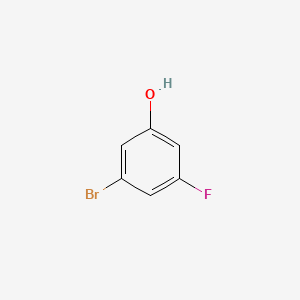

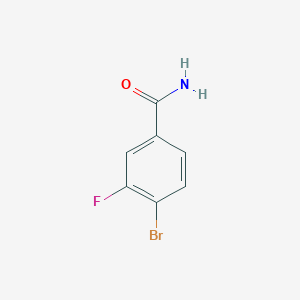
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)

